molecular formula C20H38O11 B116191 Octyl 2-O-mannopyranosylmannopyranoside CAS No. 157758-68-4

Octyl 2-O-mannopyranosylmannopyranoside

Cat. No. B116191
M. Wt: 454.5 g/mol
InChI Key: PIGYTUUYAIMFHS-YMCKZNNWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 2-O-mannopyranosylmannopyranoside (OMMP) is a non-ionic detergent that is commonly used in scientific research. It is a chemical compound that is derived from mannose and is widely used in biochemical and physiological experiments due to its unique properties.

Mechanism Of Action

Octyl 2-O-mannopyranosylmannopyranoside acts as a detergent by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer. It forms micelles around the hydrophobic regions of the membrane proteins, allowing them to be solubilized in aqueous solutions.

Biochemical And Physiological Effects

Octyl 2-O-mannopyranosylmannopyranoside has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as alkaline phosphatase and beta-galactosidase. Octyl 2-O-mannopyranosylmannopyranoside has also been shown to increase the permeability of cell membranes, allowing for the uptake of certain molecules.

Advantages And Limitations For Lab Experiments

Octyl 2-O-mannopyranosylmannopyranoside has several advantages for use in lab experiments. It is a non-ionic detergent, which means it does not interfere with the charge of proteins or nucleic acids. It also has a low critical micelle concentration, which allows it to solubilize membrane proteins without damaging their structure. However, Octyl 2-O-mannopyranosylmannopyranoside has some limitations, such as its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the use of Octyl 2-O-mannopyranosylmannopyranoside in scientific research. One potential area of research is the development of new methods for the solubilization and purification of membrane proteins using Octyl 2-O-mannopyranosylmannopyranoside. Another area of research is the use of Octyl 2-O-mannopyranosylmannopyranoside in the study of glycosylated proteins and lipids. Additionally, further research could be done to explore the potential physiological effects of Octyl 2-O-mannopyranosylmannopyranoside and its interactions with cell membranes.

Synthesis Methods

Octyl 2-O-mannopyranosylmannopyranoside can be synthesized by the reaction of mannose with octyl alcohol in the presence of acid catalysts. The reaction leads to the formation of 2-O-mannopyranosylmannopyranoside, which is then treated with octyl alcohol to produce Octyl 2-O-mannopyranosylmannopyranoside.

Scientific Research Applications

Octyl 2-O-mannopyranosylmannopyranoside is widely used in scientific research as a detergent for the solubilization and purification of membrane proteins. It is also used in the extraction and purification of glycosylated proteins and lipids. Octyl 2-O-mannopyranosylmannopyranoside is particularly useful in the study of membrane proteins as it has a low critical micelle concentration, which allows it to solubilize membrane proteins without damaging their structure.

properties

CAS RN

157758-68-4

Product Name

Octyl 2-O-mannopyranosylmannopyranoside

Molecular Formula

C20H38O11

Molecular Weight

454.5 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-20-18(16(26)14(24)12(10-22)30-20)31-19-17(27)15(25)13(23)11(9-21)29-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+/m1/s1

InChI Key

PIGYTUUYAIMFHS-YMCKZNNWSA-N

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

synonyms

octyl 2-O-Man-Man
octyl 2-O-mannopyranosyl-D-mannopyranoside
octyl 2-O-mannopyranosylmannopyranoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.